2-bromo-1-ethynyl-4-methoxybenzene
Description
Properties
CAS No. |
871126-87-3 |
|---|---|
Molecular Formula |
C9H7BrO |
Molecular Weight |
211.1 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Bromo 1 Ethynyl 4 Methoxybenzene and Its Strategic Precursors
Approaches Involving Directed Aromatic Bromination of Ethynyl-methoxybenzene Scaffolds
One direct approach involves the electrophilic bromination of a pre-existing 1-ethynyl-4-methoxybenzene scaffold. The methoxy (B1213986) group is an ortho-, para-directing activator, while the ethynyl (B1212043) group is a deactivating meta-director. This directing-group opposition requires careful control of reaction conditions to achieve the desired 2-bromo regioisomer.
A common method for such brominations is the use of bromine (Br₂) with a Lewis acid catalyst like iron(III) bromide (FeBr₃). The reaction proceeds via an electrophilic aromatic substitution mechanism. N-Bromosuccinimide (NBS) can also be employed as a brominating agent, sometimes offering milder reaction conditions. The inherent challenge in this approach is overcoming the electronic deactivation by the ethynyl group and managing the regioselectivity due to the competing directing effects.
Regioselective Functionalization Techniques for Constructing the Substituted Phenyl Ring
A more common and often more regiocontrolled strategy involves constructing the 2-bromo-4-methoxy-substituted phenyl ring prior to the introduction of the ethynyl group. This typically starts from commercially available precursors like 4-methoxyphenol (B1676288) or p-anisidine.
For instance, a plausible route could begin with the bromination of 4-methoxyaniline (p-anisidine) to yield 2-bromo-4-methoxyaniline. The directing effect of the powerful activating amino group would selectively install the bromine at the ortho position. Subsequent diazotization of the amino group followed by a Sandmeyer-type reaction could introduce a handle for later conversion to the ethynyl group. Alternatively, starting from 4-methoxyphenol, acetylation followed by bromination with NBS can yield a brominated intermediate.
Introduction of the Ethynyl Moiety via Established Alkyne Synthesis Routes (e.g., Corey-Fuchs Variants, Dehydrohalogenation)
The introduction of the terminal alkyne is a critical step in many synthetic sequences leading to 2-bromo-1-ethynyl-4-methoxybenzene. Two of the most established methods are the Corey-Fuchs reaction and dehydrohalogenation.
The Corey-Fuchs reaction is a powerful two-step transformation of an aldehyde into a terminal alkyne. wikipedia.orgsynarchive.com This method would involve the initial preparation of 2-bromo-4-methoxybenzaldehyde. This aldehyde, when treated with carbon tetrabromide and triphenylphosphine, yields a 1,1-dibromoalkene. alfa-chemistry.comorganic-chemistry.org Subsequent treatment with a strong base, such as n-butyllithium, induces a Fritsch-Buttenberg-Wiechell rearrangement to furnish the desired terminal alkyne. wikipedia.org The reaction can often be stopped at the 1-bromoalkyne stage with careful choice of base. wikipedia.org
Dehydrohalogenation offers another classical route. This would typically start from a precursor like 2-bromo-4-methoxyacetophenone. This ketone can be converted to a dihalide, for example, by reaction with phosphorus pentachloride to give a gem-dichloroalkane, or by halogenation of the corresponding styrene (B11656) (2-bromo-1-ethenyl-4-methoxybenzene). Subsequent elimination of two equivalents of hydrogen halide using a strong base like sodium amide or potassium tert-butoxide would generate the alkyne.
Advanced Catalytic Methods for Aryl Ethynyl Bromide Formation
Modern catalytic methods, particularly palladium-catalyzed cross-coupling reactions, provide highly efficient and versatile routes to aryl alkynes. The Sonogashira coupling is a cornerstone of this approach, involving the coupling of an aryl halide with a terminal alkyne. wikipedia.orglibretexts.orgorganic-chemistry.org
To synthesize this compound, a Sonogashira reaction could be envisioned between a doubly halogenated benzene (B151609) derivative, such as 1,2-dibromo-4-methoxybenzene or 2-bromo-1-iodo-4-methoxybenzene, and a protected acetylene (B1199291) source like trimethylsilylacetylene. The higher reactivity of iodide over bromide in Sonogashira couplings allows for selective reaction at the iodo-substituted position. libretexts.org Following the coupling, the silyl (B83357) protecting group can be easily removed under mild conditions to reveal the terminal alkyne. Recently, gold-catalyzed oxidative Sonogashira couplings have also been developed, offering an alternative catalytic system. nih.gov
Optimization of Reaction Conditions and Yields in Multi-step Sequences
Bromination: Fine-tuning the stoichiometry of the brominating agent and catalyst to minimize the formation of polybrominated side products.
Corey-Fuchs Reaction: Optimizing the base and temperature for the elimination step to maximize the yield of the terminal alkyne and avoid side reactions.
Sonogashira Coupling: Screening of palladium catalysts, ligands, copper co-catalysts, and bases to achieve high coupling efficiency and prevent homocoupling of the terminal alkyne. rsc.org
The use of flow chemistry and automated optimization platforms is becoming increasingly prevalent for systematically and rapidly optimizing multi-step processes. whiterose.ac.ukresearchgate.net
Scalability Considerations for Research-Scale Synthesis
Scaling up the synthesis of this compound from milligram to gram quantities for research purposes introduces several challenges.
Reagent Cost and Availability: The cost of reagents, particularly palladium catalysts and specialized ligands for cross-coupling reactions, can become a significant factor at a larger scale.
Reaction Exotherms: Bromination and reactions involving strong organolithium bases like n-butyllithium can be highly exothermic and require careful temperature control.
Work-up and Purification: Purification by column chromatography, which is common at the small scale, can become cumbersome and time-consuming for larger quantities. Alternative purification methods like recrystallization or distillation (if applicable) should be explored.
Safety: Handling larger quantities of hazardous reagents like bromine, carbon tetrabromide, and strong bases necessitates stringent safety protocols.
For a scalable synthesis, a route that avoids cryogenic conditions and expensive reagents, while allowing for non-chromatographic purification, would be most desirable.
Data Tables
Table 1: Key Intermediates and their Synthetic Relevance
| Compound Name | Structure | Role in Synthesis |
| 1-Ethynyl-4-methoxybenzene | Starting material for direct bromination. | |
| 2-Bromo-4-methoxybenzaldehyde | Key precursor for the Corey-Fuchs reaction. | |
| 2-Bromo-1-ethenyl-4-methoxybenzene | Precursor for dehydrohalogenation to the alkyne. | |
| 1,2-Dibromo-4-methoxybenzene | Substrate for selective Sonogashira coupling. |
Table 2: Comparison of Alkyne Formation Methods
| Method | Precursor | Reagents | Advantages | Disadvantages |
| Corey-Fuchs Reaction | Aldehyde | CBr₄, PPh₃, n-BuLi | High-yielding, reliable. alfa-chemistry.comorganic-chemistry.org | Stoichiometric use of phosphine (B1218219), cryogenic conditions. |
| Dehydrohalogenation | Dihaloalkane | Strong base (e.g., NaNH₂) | Uses inexpensive reagents. | Harsh reaction conditions, potential for side reactions. |
| Sonogashira Coupling | Aryl Halide | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, base | Mild conditions, high functional group tolerance. wikipedia.org | Expensive catalysts, potential for homocoupling. |
Advanced Spectroscopic and Structural Elucidation of 2 Bromo 1 Ethynyl 4 Methoxybenzene
Nuclear Magnetic Resonance Spectroscopy (NMR) for Definitive Regio- and Stereochemical Assignment
NMR spectroscopy stands as the cornerstone for determining the precise arrangement of atoms within a molecule. For 2-bromo-1-ethynyl-4-methoxybenzene, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be essential for a conclusive structural assignment.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift and Coupling Analysis
The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons, the methoxy (B1213986) group protons, and the acetylenic proton. The chemical shifts (δ) are influenced by the electronic environment of each proton. The aromatic region would likely display a complex splitting pattern due to the coupling between adjacent protons. The proton on the ethynyl (B1212043) group would appear as a singlet, while the methoxy group protons would also present as a singlet, typically in the upfield region of the aromatic signals.
Expected ¹H NMR Data:
| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic-H | 7.0 - 7.5 | m | - |
| Methoxy (-OCH₃) | ~3.8 | s | - |
| Acetylenic-H | ~3.0 | s | - |
Note: The exact chemical shifts and coupling constants for the aromatic protons would require experimental data for precise assignment.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift and Hybridization Insights
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts of the carbon atoms are indicative of their hybridization and the nature of their substituents. The sp-hybridized carbons of the alkyne group would resonate in a characteristic range, while the sp²-hybridized aromatic carbons would appear at lower field. The carbon of the methoxy group would be found at a higher field.
Expected ¹³C NMR Data:
| Carbon Assignment | Expected Chemical Shift (ppm) |
| C-OR (Aromatic) | 155 - 160 |
| C-Br (Aromatic) | 110 - 115 |
| Aromatic CH | 115 - 135 |
| C-C≡CH (Aromatic) | 120 - 125 |
| C≡CH | 80 - 85 |
| C≡CH | 75 - 80 |
| -OCH₃ | 55 - 60 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Proximity Assessment
Two-dimensional NMR experiments are crucial for establishing the connectivity between protons and carbons.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons, helping to definitively assign the positions of the substituents on the aromatic ring by tracing the proton-proton correlations.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal based on the known proton assignments.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation and Fragmentation Pathway Elucidation
HRMS is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the confirmation of its elemental composition. For this compound (C₉H₇BrO), the expected monoisotopic mass would be calculated with high precision. The presence of bromine would be readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).
The fragmentation pattern observed in the mass spectrum would provide further structural information. Common fragmentation pathways could include the loss of the bromine atom, the methoxy group, or the ethynyl group, leading to the formation of characteristic fragment ions.
Expected HRMS Data:
| Ion | Expected m/z |
| [M]⁺ | 210.9786 |
| [M+H]⁺ | 211.9864 |
| [M-Br]⁺ | 131.0500 |
| [M-OCH₃]⁺ | 179.9578 |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Characterization and Functional Group Identification
IR and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the C-H stretch of the alkyne, the C≡C triple bond stretch, the aromatic C-H and C=C stretches, and the C-O stretch of the methoxy group.
Raman Spectroscopy: Raman spectroscopy would complement the IR data, often showing strong signals for non-polar bonds. The C≡C triple bond stretch is typically a strong and sharp band in the Raman spectrum.
Expected Vibrational Spectroscopy Data:
| Functional Group | Expected Wavenumber (cm⁻¹) | Technique |
| Acetylenic C-H Stretch | ~3300 | IR |
| Aromatic C-H Stretch | 3000 - 3100 | IR/Raman |
| C≡C Stretch | 2100 - 2140 | IR/Raman (strong in Raman) |
| Aromatic C=C Stretch | 1450 - 1600 | IR/Raman |
| C-O Stretch (Aryl Ether) | 1200 - 1275 | IR |
| C-Br Stretch | 500 - 600 | IR/Raman |
X-ray Crystallography for Solid-State Molecular Structure Determination and Conformational Analysis
Should this compound form suitable single crystals, X-ray crystallography would provide the most definitive structural information. This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, yielding accurate bond lengths, bond angles, and torsional angles. This would unequivocally confirm the substitution pattern on the benzene (B151609) ring and provide insights into the planarity of the molecule and the orientation of the methoxy and ethynyl substituents relative to the aromatic ring. Furthermore, analysis of the crystal packing would reveal any intermolecular interactions, such as hydrogen bonding or π-stacking, that govern the solid-state architecture.
Other Advanced Analytical Techniques for Purity, Isomeric Content, and Trace Impurity Assessment
The comprehensive characterization of this compound necessitates the use of advanced analytical techniques beyond standard NMR and IR spectroscopy. These methods are crucial for quantifying purity, identifying and quantifying isomeric impurities, and detecting trace-level contaminants that may originate from the synthetic route or subsequent degradation. Methodologies combining chromatographic separation with sensitive detection are paramount for ensuring the compound's quality and structural integrity.
The primary challenges in analyzing this compound include separating it from its positional isomers and identifying trace impurities that may have very similar chemical properties. Positional isomers, such as 2-bromo-4-ethynyl-1-methoxybenzene (B1446846) and 4-bromo-1-ethynyl-2-methoxybenzene, can exhibit nearly identical mass spectra under standard electron ionization conditions, making their differentiation difficult without high-resolution chromatographic separation. researchgate.net
Chromatographic Methods
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are fundamental for assessing the purity and isomeric content of substituted aromatic compounds.
Gas Chromatography (GC): Coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC is a powerful tool for separating volatile and thermally stable compounds. For substituted phenylacetylenes, the choice of a suitable capillary column is critical. A mid-polarity column, such as one with a 50% phenyl-polysiloxane stationary phase, can achieve baseline separation of closely related regioisomers under temperature-programmed conditions. researchgate.net The high resolution of capillary GC allows for the quantification of the main component and the detection of impurities, even at low concentrations.
High-Performance Liquid Chromatography (HPLC): HPLC is suitable for less volatile or thermally labile impurities that may be present in a sample of this compound. Both normal-phase and reversed-phase HPLC can be employed. The separation of isomers can be optimized by carefully selecting the stationary and mobile phases. mdpi.com For instance, chiral stationary phases (CSPs) have been used effectively in the analysis of substituted poly(phenylacetylene)s, demonstrating the capability of HPLC to resolve complex mixtures of related structures. mdpi.com
Table 1: Chromatographic Techniques for Purity and Isomer Separation This table is interactive. You can sort and filter the data.
| Technique | Typical Stationary Phase | Detection Method | Application | Principle of Separation |
|---|---|---|---|---|
| Gas Chromatography (GC) | 50% Phenyl-polysiloxane | Mass Spectrometry (MS), Flame Ionization (FID) | Purity assessment, Isomer separation | Separation based on boiling point and polarity differences. researchgate.net |
| High-Performance Liquid Chromatography (HPLC) | C18 (Reversed-Phase) | UV-Vis, Diode Array (DAD), Mass Spectrometry (MS) | Purity assessment, Non-volatile impurity analysis | Separation based on partitioning between a nonpolar stationary phase and a polar mobile phase. |
Mass Spectrometry (MS)
Mass spectrometry is indispensable for confirming the molecular weight and elemental composition of the target compound and for identifying unknown impurities.
GC-MS with Electron Ionization (EI): This is a standard method for the analysis of synthetic products. The mass spectrum of this compound is expected to show a characteristic isotopic pattern for the molecular ion peak (M⁺) and fragment ions due to the presence of one bromine atom (¹⁹Br and ⁸¹Br in approximately 1:1 ratio). youtube.com While EI-MS is excellent for general identification, positional isomers often yield nearly identical spectra, necessitating reliance on chromatographic retention times for differentiation. researchgate.net
Chemical Ionization (CI-MS): As a softer ionization technique, CI-MS often results in less fragmentation and a more abundant protonated molecule [M+H]⁺. This can be advantageous for confirming the molecular weight. Advanced CI-MS/MS techniques, using specific reagent gases like acetonitrile (B52724) or vinyltrimethylsilane, have proven effective in differentiating aromatic positional isomers that are indistinguishable by EI-MS. nih.gov
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula. This is a definitive method for confirming the identity of this compound (C₉H₇BrO) and distinguishing it from compounds with the same nominal mass but different elemental compositions.
Negative Chemical Ionization (NCI-MS): For trace analysis, NCI-MS offers exceptional sensitivity and selectivity for electrophilic compounds, particularly halogenated aromatics. This technique can be used to detect picogram levels of brominated impurities by monitoring for the characteristic bromide anions (m/z 79 and 81). osti.gov This is especially useful for detecting trace amounts of polybrominated by-products.
Table 2: Mass Spectrometry for Structural Confirmation and Impurity Identification This table is interactive. You can sort and filter the data.
| Technique | Ionization Method | Information Obtained | Application |
|---|---|---|---|
| Gas Chromatography-Mass Spectrometry (GC-MS) | Electron Ionization (EI) | Molecular weight, Fragmentation pattern, Bromine isotope pattern | Primary identification, Purity screening. researchgate.net |
| Chemical Ionization-Tandem MS (CI-MS/MS) | Chemical Ionization (CI) | Molecular weight confirmation, Isomer-specific fragmentation | Differentiation of positional isomers. nih.gov |
| High-Resolution Mass Spectrometry (HRMS) | Electron Ionization (EI) or Electrospray (ESI) | Exact mass, Elemental formula | Unambiguous formula confirmation. |
Elemental Analysis
Table 3: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| 2-bromo-4-ethynyl-1-methoxybenzene |
| 4-bromo-1-ethynyl-2-methoxybenzene |
| 1-ethynyl-4-methoxybenzene |
| Phenylacetylene |
| Acetonitrile |
Reactivity and Mechanistic Investigations of 2 Bromo 1 Ethynyl 4 Methoxybenzene
Cross-Coupling Reactions Involving the Ethynyl (B1212043) Moiety
The terminal alkyne functionality of 2-bromo-1-ethynyl-4-methoxybenzene is a key reactive handle for the formation of new carbon-carbon and carbon-heteroatom bonds through various metal-catalyzed cross-coupling reactions.
The Sonogashira reaction is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. acs.orgwikipedia.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org The reaction can be carried out under mild conditions, including at room temperature and in aqueous media, which contributes to its wide applicability in the synthesis of complex molecules. wikipedia.org
In the context of this compound, the terminal ethynyl group can readily participate in Sonogashira coupling with a variety of electrophiles. The general reactivity trend for the halide coupling partner is I > Br > Cl > OTf. wikipedia.org While aryl iodides can react at room temperature, aryl bromides often necessitate heating. wikipedia.org The choice of phosphine (B1218219) ligand on the palladium catalyst can also significantly influence the reaction's efficiency, with sterically demanding and electron-rich phosphines often being optimal for challenging substrates. nih.gov
Below is a representative table of Sonogashira coupling reactions involving a substituted ethynylbenzene with various aryl halides, illustrating the typical conditions and outcomes.
| Electrophile | Catalyst System | Solvent/Base | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Iodobenzene | Pd(PPh₃)₂Cl₂/CuI | Triethylamine | 25 | 95 |
| 4-Bromotoluene | Pd(OAc)₂/P(t-Bu)₃/CuI | DMF/Diisopropylamine | 80 | 88 |
| 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄/CuI | THF/Triethylamine | 65 | 92 |
| Vinyl Bromide | PdCl₂(PPh₃)₂/CuI | Benzene (B151609)/n-Butylamine | 70 | 90 |
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of "click chemistry," providing a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. scielo.brnih.gov This reaction is known for its reliability, straightforward nature, and tolerance of a wide variety of functional groups. scielo.br
The terminal alkyne of this compound is an excellent substrate for CuAAC reactions. It can be reacted with a diverse range of organic azides in the presence of a copper(I) catalyst to yield the corresponding 1,2,3-triazole derivatives. A convenient one-pot, three-step procedure has been developed that combines a Sonogashira cross-coupling, a desilylation step, and the final CuAAC reaction, allowing for the rapid synthesis of complex triazoles from simple starting materials. nih.gov
The following table illustrates the formation of 1,2,3-triazoles via CuAAC, showcasing the versatility of the reaction with different azide (B81097) partners.
| Azide Partner | Copper Source | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Benzyl Azide | CuSO₄·5H₂O/Sodium Ascorbate | t-BuOH/H₂O | Room Temperature | 98 |
| Phenyl Azide | CuI | THF | Room Temperature | 95 |
| Ethyl 2-azidoacetate | CuSO₄·5H₂O/Sodium Ascorbate | DCM/H₂O | Room Temperature | 91 |
| 1-Azido-4-nitrobenzene | Cu(OAc)₂ | Ethanol | 50°C | 89 |
Beyond the Sonogashira and CuAAC reactions, the ethynyl moiety can potentially participate in other metal-catalyzed transformations, although these are less common for terminal alkynes compared to their use with the aromatic bromine. However, the principles of these reactions are outlined below as they pertain to the broader reactivity of the molecule.
Stille Coupling: This reaction involves the coupling of an organotin compound with an organic halide or triflate, catalyzed by a palladium complex. wikipedia.org While typically applied to the C-Br bond, modifications could potentially involve the alkyne. The reaction is versatile but is often avoided due to the toxicity of organotin reagents. organic-chemistry.org
Suzuki-Miyaura Coupling: This highly utilized cross-coupling reaction pairs an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate under basic conditions, catalyzed by palladium. libretexts.org The reaction is favored for its use of generally non-toxic and stable boron reagents. rsc.org While the primary application for this compound would be at the C-Br bond, the development of novel catalytic systems could enable reactions involving the alkyne.
Heck Reaction: The Heck reaction is the palladium-catalyzed coupling of an unsaturated halide (or triflate) with an alkene. organic-chemistry.org The standard Heck reaction involves the C-Br bond of the substrate.
Reactivity of the Aromatic Bromine Substituent
The bromine atom on the aromatic ring of this compound serves as a handle for a different set of transformations, primarily involving the formation of new bonds at the sp²-hybridized carbon.
Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike SN1 and SN2 reactions, SNAr typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged intermediate (a Meisenheimer complex). youtube.com
In this compound, the methoxy (B1213986) group is an electron-donating group, and the ethynyl group has a mild electron-withdrawing character. The absence of strong activating groups like a nitro group suggests that this compound would be relatively unreactive towards traditional SNAr reactions under standard conditions. For SNAr to occur, harsh reaction conditions or the use of very strong nucleophiles would likely be necessary. An alternative pathway for nucleophilic substitution on unactivated aryl halides is the elimination-addition mechanism, which proceeds through a highly reactive benzyne (B1209423) intermediate. masterorganicchemistry.com This mechanism, however, often leads to a mixture of regioisomers.
The carbon-bromine bond is readily activated by transition metals, particularly palladium, which is the cornerstone of its utility in cross-coupling reactions. This activation involves two key elementary steps within the catalytic cycle: oxidative addition and transmetalation, which are followed by reductive elimination.
Transmetalation: In cross-coupling reactions like the Suzuki-Miyaura and Stille reactions, after the initial oxidative addition of the C-Br bond to the palladium(0) catalyst to form an arylpalladium(II) complex, the next step is transmetalation. This involves the transfer of an organic group from another metallic reagent (e.g., boron in Suzuki or tin in Stille) to the palladium center, displacing the halide. wikipedia.orglibretexts.org The nature of the base and the specific organometallic reagent can significantly influence the efficiency of this step. nih.gov
Reductive Elimination: This is the final step in the catalytic cycle, where the two organic groups on the palladium(II) center couple and are eliminated from the metal, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst. youtube.com The electronic properties and steric hindrance of the ligands on the palladium complex and the aryl groups themselves can affect the rate and success of the reductive elimination. acs.orgrsc.org For instance, the reductive elimination of arylnitriles from arylpalladium cyanide complexes is favored by electron-donating substituents on the aryl ring. nih.gov
Electrophilic Aromatic Substitution Reactions on the Methoxy-Substituted Benzene Ring
There is no specific experimental data, such as reaction conditions, yields, or regioselectivity, for electrophilic aromatic substitution reactions performed directly on This compound .
In principle, the benzene ring of This compound possesses two substituents that influence the outcome of electrophilic aromatic substitution: the methoxy group (-OCH₃) and the bromine atom (-Br). The ethynyl group (-C≡CH) is attached to the ring as well.
The methoxy group is a strongly activating, ortho-, para-directing group due to its ability to donate electron density to the ring through resonance.
The bromine atom is a deactivating, ortho-, para-directing group. It withdraws electron density through induction but can donate via resonance.
The ethynyl group is generally considered to be a deactivating group.
Based on these general principles, it can be predicted that electrophilic attack would be directed to the positions ortho and para to the strongly activating methoxy group. However, without experimental data, the precise outcomes of such reactions on This compound remain speculative. For instance, the electrophilic aromatic bromination of anisole (B1667542) (methoxybenzene) yields predominantly the para-substituted product, 1-bromo-4-methoxybenzene, in high yield. nih.gov
Selective Functional Group Transformations of the Ethynyl Group (e.g., Catalytic Hydrogenation, Hydration, Halogenation)
Detailed research findings on the selective functional group transformations of the ethynyl group in This compound are not available in the reviewed literature. However, the reactivity of the ethynyl group is well-established, and several transformations can be anticipated.
Catalytic Hydrogenation: The ethynyl group can be fully or partially hydrogenated. Catalytic hydrogenation over a palladium catalyst would likely reduce the alkyne to an alkane. To achieve partial hydrogenation to the corresponding alkene, a poisoned catalyst, such as Lindlar's catalyst, would typically be employed.
Hydration: The hydration of terminal alkynes, typically catalyzed by mercury(II) salts in acidic conditions, results in the formation of a methyl ketone via a vinylic alcohol intermediate (Markovnikov addition). For This compound , this would be expected to yield 1-(2-bromo-4-methoxyphenyl)ethan-1-one.
Halogenation: The addition of halogens (e.g., Br₂, Cl₂) across the triple bond would be expected to occur, leading to di- or tetra-halogenated products, depending on the stoichiometry of the halogenating agent used.
It is important to note that these are predicted reactions based on the known chemistry of the ethynyl functional group and have not been experimentally verified specifically for This compound in the available literature.
Elucidation of Reaction Mechanisms and Transition States through Kinetic and Isotopic Studies
No kinetic or isotopic studies concerning the reaction mechanisms of This compound have been found in the public domain. Such studies are crucial for understanding the step-by-step sequence of bond-making and bond-breaking processes, as well as for characterizing the transition states involved in its reactions. The absence of this data means that any discussion of reaction mechanisms for this specific compound would be purely theoretical.
Applications of 2 Bromo 1 Ethynyl 4 Methoxybenzene As a Versatile Synthetic Building Block
Construction of Complex Organic Architectures through Convergent and Divergent Synthesis Strategies
The distinct reactivity of the aryl bromide and the terminal alkyne in 2-bromo-1-ethynyl-4-methoxybenzene makes it an ideal substrate for powerful cross-coupling reactions, particularly the Sonogashira coupling. This palladium-catalyzed reaction forms a carbon-carbon bond between a vinyl or aryl halide and a terminal alkyne, a cornerstone of modern synthetic chemistry.
In convergent synthesis , where complex fragments of a target molecule are prepared separately and then joined, this compound can act as a key linking piece. For instance, the ethynyl (B1212043) group can be coupled with an aryl halide fragment, and the bromo group can subsequently be reacted with another molecule containing a terminal alkyne or other reactive group (e.g., via Suzuki or Stille coupling after conversion to a boronic ester or stannane). This step-wise approach allows for the rapid assembly of complex, multi-component systems from well-defined starting materials.
Conversely, in divergent synthesis , this building block can serve as a central core from which molecular complexity is built outwards. Starting with this compound, one functional group (e.g., the alkyne) can be elaborated into a larger structure. The remaining functional group (the bromide) can then be used as a handle to introduce a different structural motif. This process can be repeated, allowing for the creation of a library of related but structurally diverse molecules from a single, common starting material. This strategy is particularly valuable in medicinal chemistry and materials science for generating and testing a range of compounds for desired properties.
Precursor in Materials Science for Advanced Functional Materials
The electronic and structural properties inherent in this compound make it a sought-after precursor in the development of functional organic materials. The methoxy (B1213986) group acts as an electron-donating group, influencing the electronic nature of the π-conjugated systems it becomes part of, while the bromo and ethynyl groups provide the synthetic handles for polymerization and functionalization.
Development of Organic Light-Emitting Diodes (OLEDs) and Other Optoelectronic Materials
While specific performance data for OLEDs incorporating this compound are not widely published, its potential is clear from its classification as an OLED material by chemical suppliers. lab-chemicals.combldpharm.com The core structure is suitable for creating larger, conjugated molecules that form the emissive or charge-transport layers in OLED devices. By reacting the ethynyl and bromo groups, this building block can be integrated into chromophores designed to emit light in specific regions of the spectrum, such as deep blue. nih.gov The general approach involves creating dual-core structures or decorated aromatic systems that prevent excimer formation and enhance electroluminescence efficiency. nih.gov The performance of such materials is typically evaluated by their quantum efficiency, current efficiency, and emission wavelength, as shown in the table below for representative blue-emitting OLED materials.
Table 1: Performance of Representative Advanced OLED Materials
| Material | Max. Photoluminescence (nm) | External Quantum Efficiency (EQE) (%) | Current Efficiency (cd/A) |
|---|---|---|---|
| AP-TPO | 433 | 3.73 | 4.33 |
| TPO-AP | 443 | 4.26 | 5.49 |
Data derived from a study on dual-core deep blue emitters, illustrating typical performance metrics for such materials. nih.gov
Polymer Synthesis and Design of Conjugated Macromolecular Systems
The bifunctional nature of this compound is ideal for step-growth polymerization. Sonogashira coupling polymerization, reacting the bromo and ethynyl groups of the monomer, would lead to the formation of poly(phenyleneethynylene) (PPE) derivatives. These are important conjugated polymers known for their thermal stability and interesting optical and electronic properties. The methoxy substituent on the polymer backbone would enhance solubility and modulate the electronic bandgap. Such polymers are investigated for applications in sensors, organic electronics, and as fluorescent materials.
Role in the Creation of Novel Framework Materials
Porous crystalline materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are at the forefront of materials science. This compound is listed by suppliers as a potential building block for both MOF ligands and COF monomers. lab-chemicals.combldpharm.com
In COF synthesis, the compound's bromo and ethynyl groups can undergo homocoupling or cross-coupling reactions, such as the Sonogashira-Hay coupling, to form extended, porous, and crystalline networks. nih.gov For example, a similar approach using tetrakis(4-ethynylphenyl)porphyrin and tetrakis(4-bromophenyl)porphyrin has been successfully employed to create an ethynyl-linked porphyrin framework. nih.gov This demonstrates the principle of using bromo-ethynyl precursors to build sp-carbon-conjugated frameworks with applications in gas storage, separation, and catalysis. nih.gov
For MOFs, the ethynyl group could be further functionalized to introduce coordinating groups (like carboxylates or imidazoles) that can bind to metal ions or clusters, forming the nodes of the framework. unl.eduresearchgate.net The resulting ligand would incorporate the bromo-methoxy-phenyl unit as a strut, influencing the pore size and chemical environment within the MOF.
Utility in the Synthesis of Advanced Intermediates for Complex Molecule Development
Beyond materials science, this compound is a valuable starting point for the synthesis of complex organic molecules, particularly heterocycles, which are core structures in many pharmaceuticals and natural products. nih.gov The orthogonal reactivity of the bromo and ethynyl groups allows for selective and sequential introduction of different molecular fragments.
For example, the ethynyl group can participate in cycloaddition reactions or be hydrated to form a methyl ketone. The bromo group can be used in a variety of cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce aryl, vinyl, or amino substituents. This dual reactivity has been demonstrated with analogous compounds. For instance, the related compound 2-bromo-1-(4-methoxyphenyl)ethanone is a key intermediate for synthesizing thiazole-substituted hydrazones, which have known pharmacological activities. researchgate.net Similarly, 4-ethynylanisole (B14333) is used to prepare complex heterocyclic systems like dihydrophosphinines and trisubstituted triazoles. sigmaaldrich.com The presence of both functionalities in a single molecule like this compound streamlines synthetic routes, reducing the number of steps required to build complex molecular targets and facilitating the development of novel compounds in medicinal chemistry. beilstein-journals.orgnih.gov
Table 2: List of Mentioned Chemical Compounds
| Compound Name | Molecular Formula |
|---|---|
| This compound | C₉H₇BrO |
| 4,5-diphenyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)oxazole (TPO) | C₂₇H₂₆BNO₃ |
| 2-(4-(6-(anthracen-9-yl)pyren-1-yl)phenyl)-4,5-diphenyloxazole (AP-TPO) | C₅₅H₃₃NO |
| 4,5-diphenyl-2-(4-(10-(pyren-1-yl)anthracen-9-yl)phenyl)oxazole (TPO-AP) | C₅₅H₃₃NO |
| 5,10,15,20-tetrakis(4-ethynylphenyl)porphyrin (TEPP) | C₅₂H₃₀N₄ |
| 5,10,15,20-tetrakis(4-bromophenyl)porphyrin (TBPP) | C₄₄H₂₆Br₄N₄ |
| 2-bromo-1-(4-methoxyphenyl)ethanone | C₉H₉BrO₂ |
Computational and Theoretical Studies of 2 Bromo 1 Ethynyl 4 Methoxybenzene
Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Reactivity Prediction
Density Functional Theory (DFT) serves as a powerful computational tool to investigate the electronic structure, stability, and reactivity of molecules like 2-bromo-1-ethynyl-4-methoxybenzene. By approximating the electron density of the system, DFT can accurately predict various molecular properties.
For this compound, DFT calculations would typically commence with geometry optimization to determine the most stable three-dimensional arrangement of its atoms. This optimized structure corresponds to the minimum energy on the potential energy surface. Key parameters derived from this include bond lengths, bond angles, and dihedral angles, offering a precise picture of the molecule's shape.
| Property | Predicted Value |
| Total Energy | Calculation dependent on basis set and functional |
| Dipole Moment | Calculation dependent on basis set and functional |
| Chemical Hardness | Calculation dependent on HOMO-LUMO energies |
| Electronegativity | Calculation dependent on HOMO-LUMO energies |
Note: The values in this table are placeholders and would be determined by specific DFT calculations.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations offer a means to study the dynamic behavior of this compound over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can provide insights into its conformational flexibility and how it interacts with other molecules.
A key application of MD for this compound would be conformational analysis. While the benzene (B151609) ring is rigid, the methoxy (B1213986) and ethynyl (B1212043) groups have rotational freedom. MD simulations can explore the different possible conformations (rotamers) and determine their relative populations and the energy barriers for interconversion. This is crucial for understanding how the molecule's shape might influence its properties and reactivity.
MD simulations are also invaluable for studying intermolecular interactions. By placing the molecule in a simulated environment (e.g., a solvent or in the presence of other molecules), it is possible to observe and quantify the non-covalent interactions, such as van der Waals forces and potential hydrogen bonding, that govern its behavior in a condensed phase. This information is vital for predicting its physical properties like solubility and boiling point.
Prediction and Validation of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods are frequently used to predict spectroscopic properties, which can then be compared with experimental data for validation of the computed structure and electronic environment.
For this compound, predicting the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) is a common application. These calculations are typically performed using DFT, often with the Gauge-Including Atomic Orbital (GIAO) method. The predicted chemical shifts can aid in the assignment of experimental NMR spectra and confirm the molecular structure.
Similarly, the vibrational frequencies corresponding to the infrared (IR) and Raman spectra can be calculated. These frequencies arise from the different vibrational modes of the molecule, such as bond stretching and bending. The calculated spectrum can be compared with experimental data to identify characteristic functional group vibrations and to confirm the presence of the ethynyl and methoxy groups.
| Spectroscopic Data | Predicted Value |
| ¹H NMR Chemical Shifts (ppm) | Calculation dependent on method and basis set |
| ¹³C NMR Chemical Shifts (ppm) | Calculation dependent on method and basis set |
| Key IR Vibrational Frequencies (cm⁻¹) | C≡C stretch, C-O stretch, C-Br stretch |
Note: The values in this table are placeholders and would be determined by specific calculations.
Analysis of Frontier Molecular Orbitals (FMO) and Molecular Electrostatic Potentials (MEP) for Reactivity Hotspots
Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy and spatial distribution of the HOMO indicate the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy gap between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity. For this compound, analysis of the FMOs would reveal which parts of the molecule are most likely to act as nucleophilic (electron-donating) or electrophilic (electron-accepting) centers.
The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution on the surface of a molecule. It is a color-coded map where different colors represent different electrostatic potential values. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and are prone to nucleophilic attack. An MEP map of this compound would highlight the potential sites for chemical reactions, providing a guide to its reactivity hotspots.
| Parameter | Description |
| HOMO Energy | Energy of the highest occupied molecular orbital |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital |
| HOMO-LUMO Gap | Difference in energy between HOMO and LUMO |
| MEP Negative Regions | Likely sites for electrophilic attack |
| MEP Positive Regions | Likely sites for nucleophilic attack |
Note: The descriptions are general; specific energy values and map features would be determined by calculations.
Computational Elucidation of Reaction Mechanisms and Energetic Pathways
Computational chemistry provides a powerful means to investigate the mechanisms of chemical reactions involving this compound. By modeling the reaction pathways, it is possible to identify transition states and intermediates, and to calculate the activation energies associated with each step.
For example, this compound is a potential substrate for cross-coupling reactions, such as the Sonogashira coupling, due to the presence of the bromo and ethynyl groups. DFT calculations could be used to model the entire catalytic cycle of such a reaction. This would involve calculating the energies of all reactants, intermediates, transition states, and products. The results would provide a detailed understanding of the reaction mechanism, including the rate-determining step and the factors that influence the reaction's efficiency and selectivity.
By mapping out the potential energy surface for a given reaction, computational studies can provide insights that are often difficult to obtain through experiments alone. This can aid in the optimization of reaction conditions and the design of new synthetic routes.
Synthesis and Exploration of Derivatives and Analogs of 2 Bromo 1 Ethynyl 4 Methoxybenzene
Structural Modifications at the Bromine Position for Altered Reactivity
The bromine atom in 2-bromo-1-ethynyl-4-methoxybenzene serves as a versatile handle for a variety of cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These transformations are fundamental in altering the molecule's reactivity and constructing more complex molecular architectures.
Palladium-catalyzed cross-coupling reactions are the most prominently utilized methods for modifying the bromine position. The Sonogashira coupling, a powerful tool for the formation of C(sp²)-C(sp) bonds, allows for the reaction of the aryl bromide with a terminal alkyne. libretexts.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. libretexts.orgorganic-chemistry.org The reactivity of the aryl bromide in Sonogashira couplings can be influenced by the electronic nature of other substituents on the aromatic ring. While specific studies on this compound are not abundant in the readily available literature, general principles suggest that the electron-donating methoxy (B1213986) group might slightly decrease the reactivity compared to unsubstituted bromobenzene. However, the reaction conditions can be optimized to achieve high yields. For instance, the choice of palladium catalyst, ligand, and base can be tailored for efficient coupling. nih.govscirp.org
Other important palladium-catalyzed reactions that can be employed to modify the bromine position include:
Suzuki Coupling: This reaction couples the aryl bromide with an organoboron compound (e.g., a boronic acid or ester), forming a new C-C bond and creating biaryl structures.
Stille Coupling: In this reaction, the aryl bromide is coupled with an organotin compound (organostannane) to form a C-C bond. The Stille reaction is known for its tolerance of a wide range of functional groups. wikipedia.org The reactivity of aryl bromides in Stille couplings is generally lower than that of aryl iodides but can be enhanced by the presence of electron-withdrawing groups on the aromatic ring. nih.gov
Heck Reaction: This reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene, providing a means to introduce vinyl groups. organic-chemistry.org
Buchwald-Hartwig Amination: This powerful method allows for the formation of C-N bonds by coupling the aryl bromide with a primary or secondary amine. This opens up avenues for the synthesis of a wide range of aniline (B41778) derivatives.
Copper-catalyzed reactions, such as the Ullmann condensation, also offer a classic method for forming C-O, C-S, and C-N bonds at the bromine position, although they often require harsher reaction conditions compared to their palladium-catalyzed counterparts. wikipedia.org
| Reaction Type | Coupling Partner | Catalyst/Reagents | Product Type | Potential for Altered Reactivity |
|---|---|---|---|---|
| Sonogashira Coupling | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Amine base | Diarylacetylene derivative | Extension of conjugation, introduction of new reactive sites. |
| Suzuki Coupling | Organoboron compound | Pd catalyst, Base | Biaryl derivative | Introduction of steric bulk, modification of electronic properties. |
| Stille Coupling | Organotin compound | Pd catalyst | Biaryl or vinyl derivative | High functional group tolerance, versatile C-C bond formation. |
| Heck Reaction | Alkene | Pd catalyst, Base | Stilbene derivative | Introduction of a vinyl group for further functionalization. |
| Buchwald-Hartwig Amination | Amine | Pd catalyst, Base | Aniline derivative | Introduction of a key pharmacophore, alteration of basicity. |
| Ullmann Condensation | Alcohol, Thiol, Amine | Cu catalyst, Base | Aryl ether, thioether, or amine | Classic method for C-heteroatom bond formation. |
Modifications of the Ethynyl (B1212043) Group (e.g., Extension, Cyclization, Heteroatom Incorporation)
The ethynyl group of this compound is a highly versatile functional group that can undergo a wide range of transformations, including chain extension, cyclization reactions to form heterocycles, and the incorporation of various heteroatoms.
Extension of the Alkyne Chain:
The length of the ethynyl chain can be extended through various coupling reactions. The Glaser-Hay coupling, a copper-catalyzed oxidative homocoupling of terminal alkynes, can be used to synthesize symmetric diynes. wikipedia.orgorganic-chemistry.orgsynarchive.com This reaction typically employs a copper(I) salt and a base, often in the presence of an amine ligand like TMEDA (N,N,N',N'-tetramethylethylenediamine). nih.gov For the synthesis of unsymmetrical diynes, the Cadiot-Chodkiewicz coupling is a more suitable method, involving the reaction of a terminal alkyne with a 1-bromoalkyne in the presence of a copper(I) salt and a base. The synthesis of longer polyyne chains, which are of interest for their electronic and optical properties, can also be achieved through iterative coupling strategies. wikipedia.orgnih.gov
Cyclization and Heteroatom Incorporation:
The ethynyl group is an excellent precursor for the synthesis of various heterocyclic systems through cycloaddition reactions. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," allows for the facile synthesis of 1,2,3-triazoles from the ethynyl group and an organic azide (B81097). mdpi.comnih.gov This reaction is highly efficient and proceeds under mild conditions. By reacting 4-bromo-NH-1,2,3-triazoles with alkyl halides, 2-substituted 4-bromo-1,2,3-triazoles can be regioselectively produced. nih.gov
Furthermore, the ethynyl group can serve as a building block for other heterocycles:
Thiophenes: Thiophenes can be synthesized through various methods involving the reaction of terminal alkynes with sulfur-containing reagents. For instance, copper-catalyzed tandem reactions of alkylidenethiiranes with terminal alkynes can lead to highly substituted thiophenes. rsc.org One-pot procedures involving Glaser coupling followed by cycloaddition with a sulfur source have also been developed. researchgate.netnih.govresearchgate.net
Isoxazoles: The 1,3-dipolar cycloaddition of nitrile oxides (generated in situ from hydroximoyl chlorides) with the terminal alkyne is a common method for the synthesis of 3,5-disubstituted isoxazoles. nih.govorganic-chemistry.orgnih.govcolab.wsrsc.org
| Modification Type | Reaction | Reagents/Catalysts | Product | Key Features |
|---|---|---|---|---|
| Chain Extension | Glaser-Hay Coupling | Cu(I) salt, Base (e.g., TMEDA) | Symmetrical Diyne | Forms a new C-C bond between two alkyne units. |
| Chain Extension | Cadiot-Chodkiewicz Coupling | Terminal alkyne, 1-bromoalkyne, Cu(I) salt, Base | Unsymmetrical Diyne | Allows for the controlled synthesis of asymmetric diynes. |
| Cyclization | Azide-Alkyne Cycloaddition (Click Chemistry) | Organic azide, Cu(I) catalyst | 1,2,3-Triazole | Highly efficient, regioselective, and wide substrate scope. |
| Heteroatom Incorporation | Thiophene Synthesis | Sulfur source (e.g., Na₂S, Lawesson's reagent) | Thiophene | Formation of a five-membered sulfur-containing heterocycle. |
| Heteroatom Incorporation | Isoxazole Synthesis | Nitrile oxide precursor (e.g., hydroximoyl chloride) | Isoxazole | 1,3-dipolar cycloaddition to form a five-membered N-O heterocycle. |
Alterations to the Methoxy Substituent and Aromatic Ring Substitution Patterns for Tunable Properties
Modification of the methoxy group and the introduction of additional substituents on the aromatic ring provide further avenues to modulate the electronic and steric properties of this compound analogs.
Demethylation of the Methoxy Group:
The methoxy group can be cleaved to unveil a hydroxyl group, a transformation that can significantly alter the molecule's polarity, hydrogen bonding capabilities, and biological activity. A common reagent for the demethylation of aryl methyl ethers is boron tribromide (BBr₃). This reaction proceeds via the formation of a Lewis acid-base adduct, followed by nucleophilic attack of the bromide ion on the methyl group. Other demethylating agents include strong acids like HBr and certain thiolates. The resulting 2-bromo-1-ethynyl-4-hydroxybenzene is a key intermediate for further functionalization of the hydroxyl group, such as through O-alkylation or esterification.
Modifications to the Aromatic Ring:
While the parent compound has a specific substitution pattern, analogs with different substituents on the aromatic ring can be synthesized to explore structure-property relationships. The introduction of electron-donating or electron-withdrawing groups can influence the reactivity of the bromine atom in cross-coupling reactions and modulate the electronic properties of the entire molecule. For example, the synthesis of analogs with additional alkyl, nitro, or cyano groups would allow for a systematic investigation of these effects. The synthesis of such analogs would typically start from appropriately substituted precursors, for example, a substituted 4-methoxyaniline that can be converted to the corresponding diazonium salt and subsequently to the bromo-iodo- or bromo-ethynyl- derivative.
Comparative Reactivity and Structure-Activity Relationship (SAR) Studies of Analogs
Systematic studies on the comparative reactivity and structure-activity relationships (SAR) of this compound analogs are crucial for the rational design of molecules with desired properties.
In the context of cross-coupling reactions, the electronic and steric nature of substituents on the aromatic ring, as well as on the coupling partners, can significantly impact reaction rates and yields. For instance, in Sonogashira couplings, electron-withdrawing groups on the aryl bromide generally increase its reactivity, while bulky substituents near the reaction center can hinder the reaction.
From a medicinal chemistry perspective, SAR studies are essential for optimizing the biological activity of a lead compound. By systematically modifying different parts of the this compound scaffold and evaluating the biological activity of the resulting analogs, researchers can identify the key structural features responsible for a particular therapeutic effect. For example, the nature and position of substituents on the aromatic ring, the length and functionality of the ethynyl chain, and the presence of a hydroxyl or modified methoxy group can all influence a molecule's binding affinity to a biological target, its metabolic stability, and its pharmacokinetic properties. While specific SAR studies on this particular scaffold are not extensively documented in the public domain, the general principles of medicinal chemistry suggest that such studies would be a critical step in the development of any potential therapeutic agent based on this core structure.
Synthesis of Hybrid Molecules Incorporating the this compound Moiety
The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a promising strategy in drug discovery to develop compounds with improved efficacy, novel mechanisms of action, or reduced side effects. The this compound scaffold, with its multiple points for functionalization, is an attractive building block for the synthesis of such hybrid molecules.
For instance, the bromine atom can be used as a linking point to attach another bioactive molecule via a suitable cross-coupling reaction. Similarly, the ethynyl group can be functionalized, for example, by conversion to a triazole ring via click chemistry, which can then serve as a linker to another molecular entity. The methoxy group, or the corresponding hydroxyl group after demethylation, also provides a site for conjugation.
An example of a potential hybrid molecule could involve linking the this compound moiety to a known anticancer agent, an antimicrobial pharmacophore, or a fluorescent dye for imaging applications. The design and synthesis of such hybrid molecules require a careful selection of the constituent parts and the linking strategy to ensure that the desired properties of each component are retained or even enhanced in the final conjugate.
Future Research Directions and Emerging Perspectives for 2 Bromo 1 Ethynyl 4 Methoxybenzene
Development of More Sustainable and Green Synthetic Routes
The principles of green chemistry are increasingly guiding synthetic strategies. Future efforts in the synthesis of 2-bromo-1-ethynyl-4-methoxybenzene will likely focus on developing more environmentally friendly and sustainable methods. This includes the use of greener solvents, minimizing waste through higher atom economy, and employing catalytic rather than stoichiometric reagents. Investigating alternative energy inputs, such as microwave irradiation or mechanochemistry, could also lead to more efficient and less energy-intensive synthetic processes.
Exploration of Untapped Reactivity Modalities and Cascade Reactions
The bifunctional nature of this compound, possessing both an aryl bromide and a terminal alkyne, presents an ideal platform for the development of cascade reactions. These reactions, where multiple bond-forming events occur in a single pot, offer a rapid and efficient means of building molecular complexity. Future research will likely target the discovery of novel cascade sequences that exploit the distinct reactivity of the two functional groups, enabling the synthesis of complex heterocyclic and polycyclic aromatic compounds in a streamlined fashion.
Advanced Material Science Applications with Tailored Electronic and Photophysical Properties
The rigid, conjugated framework of this compound makes it an attractive component for advanced materials. ambeed.com There is significant potential for its use in the development of organic electronic materials, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). By strategically modifying the core structure through cross-coupling reactions, researchers can fine-tune the electronic and photophysical properties of the resulting materials. This could involve extending the π-conjugation or introducing various functional groups to control the material's light absorption, emission, and charge transport characteristics.
Design and Discovery of Highly Selective Catalysts for Transformations of the Compound
A key challenge in utilizing bifunctional molecules like this compound is achieving selective transformations of one functional group in the presence of the other. Future research will focus on the design and discovery of highly chemoselective catalysts. This would enable, for example, a Sonogashira coupling to occur exclusively at the C-Br bond while leaving the alkyne untouched for subsequent reactions, or vice versa. Such selective catalysts would provide chemists with greater control over the synthesis of complex target molecules.
Integration into Flow Chemistry and Automation for High-Throughput Synthesis
Flow chemistry and automated synthesis platforms offer significant advantages over traditional batch processing, including enhanced safety, improved reproducibility, and the ability to rapidly screen and optimize reaction conditions. The integration of the synthesis and derivatization of this compound into continuous flow systems represents a promising future direction. This would not only enable the efficient and scalable production of this building block but also facilitate high-throughput synthesis of compound libraries for applications in drug discovery and materials science.
Computational-Experimental Synergy for Accelerated Discovery and Optimization
The combination of computational modeling and experimental work provides a powerful tool for accelerating research. Density functional theory (DFT) and other computational methods can be employed to predict the reactivity of this compound, elucidate reaction mechanisms, and guide the design of new catalysts and materials. This synergistic approach, where computational predictions inform experimental investigations and experimental results refine computational models, will be crucial for unlocking the full potential of this versatile compound and accelerating the pace of discovery.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-bromo-1-ethynyl-4-methoxybenzene?
- Methodology : A typical approach involves sequential functionalization of a benzene ring. For example, starting with 4-methoxyphenol, bromination at the ortho position using N-bromosuccinimide (NBS) in acetonitrile can introduce the bromine atom. Subsequent protection of the hydroxyl group (e.g., acetylation or benzylation) and ethynylation via Sonogashira coupling with trimethylsilylacetylene, followed by deprotection, yields the target compound. Reaction conditions (e.g., temperature, catalysts like Pd(PPh₃)₄) must be optimized to avoid side reactions .
- Key Considerations : Monitor reaction progress via TLC or GC-MS. Purification often requires column chromatography with silica gel and non-polar solvents (e.g., hexane/ethyl acetate mixtures).
Q. How can structural elucidation of this compound be performed?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming molecular geometry, as demonstrated for analogous brominated methoxybenzene derivatives . Complementary techniques include:
- NMR : ¹H/¹³C NMR to identify substituent positions (e.g., methoxy at C4, ethynyl at C1).
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (C₉H₇BrO).
- IR Spectroscopy : Confirm ethynyl C≡C stretch (~2100 cm⁻¹) and methoxy C-O stretch (~1250 cm⁻¹).
Q. What are the stability considerations for this compound under varying pH conditions?
- Methodology : Stability studies in aqueous buffers (pH 3–11) show that the compound is stable in neutral to slightly basic conditions (pH 5–9), as observed in structurally similar chloro-ethynyl-methoxybenzenes. Degradation at extreme pH is attributed to hydrolysis of the ethynyl group or demethylation of the methoxy substituent. Monitor via HPLC or UV-Vis spectroscopy over 24–72 hours .
Advanced Research Questions
Q. How can reaction conditions be optimized for stereoselective functionalization of this compound?
- Methodology : Enantioselective transformations (e.g., asymmetric cycloadditions) require chiral catalysts. For example, Pd-catalyzed alkyne-azide cycloaddition (CuAAC) with chiral ligands (e.g., BINAP) can induce stereocontrol. Screen solvents (e.g., DMF vs. THF), temperatures (0–80°C), and catalyst loadings (1–5 mol%) to maximize enantiomeric excess (ee), validated by chiral HPLC .
- Data Contradictions : Discrepancies in ee values between studies may arise from competing reaction pathways (e.g., radical vs. ionic mechanisms). Resolve via mechanistic probes like radical scavengers or isotopic labeling.
Q. What strategies are effective for resolving contradictory data on the compound’s reactivity in cross-coupling reactions?
- Methodology : Conflicting reports on Suzuki-Miyaura coupling efficiency (e.g., low yields vs. side-product formation) may stem from bromide lability. Mitigate via:
- Protecting Groups : Temporarily shield the ethynyl moiety with TMS.
- Catalyst Screening : Test Pd(OAc)₂, PdCl₂, or Buchwald-Hartwig catalysts.
- Kinetic Analysis : Use in situ IR or NMR to track intermediate formation .
Q. How can computational methods predict the regioselectivity of electrophilic aromatic substitution (EAS) in derivatives?
- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) map electron density to predict EAS sites. For example, the methoxy group directs electrophiles to the para position relative to bromine. Validate with experimental halogenation or nitration results .
Q. What experimental designs assess the compound’s bioactivity in medicinal chemistry applications?
- Methodology :
- In Vitro Assays : Screen for anticancer activity via MTT assays against cell lines (e.g., HeLa, MCF-7). Use SAR studies to correlate substituent modifications (e.g., ethynyl vs. methyl groups) with IC₅₀ values.
- Molecular Docking : Simulate interactions with target proteins (e.g., kinases) using AutoDock Vina. Compare with structurally related compounds showing antifungal or antibacterial activity .
Methodological Resources
- Databases : Utilize PubChem for physicochemical data , REAXYS for reaction pathway predictions , and the Cambridge Structural Database (CSD) for crystallographic references .
- Safety Protocols : Handle under inert atmosphere (N₂/Ar) due to ethynyl group reactivity. Use PPE and fume hoods, as recommended in SDS for analogous brominated aromatics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
